5-Formyl-2-hydroxybenzonitrile
Description
5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9) is an organic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol . Its IUPAC name is this compound, and it features a formyl (-CHO) group at the 5-position and a hydroxyl (-OH) group at the 2-position on a benzonitrile backbone. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and life science materials.
Structure
3D Structure
Properties
IUPAC Name |
5-formyl-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQHSYDCGDVARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622514 | |
| Record name | 5-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73289-79-9 | |
| Record name | 5-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-formyl-2-hydroxybenzonitrile with structurally related hydroxybenzonitriles, emphasizing substituent positions and functional groups:
Substituent Effects
- Halogen Substituents: The bromine atom in 5-bromo-2-hydroxybenzonitrile increases molecular weight (198.02 vs. 147.13) and enhances electrophilicity, making it suitable for cross-coupling reactions in drug synthesis .
Functional Group Positioning :
Data Table: Physicochemical and Application Comparison
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